molecular formula C11H13ClN2O3 B3375842 5-chloro-N-(2-nitrophenyl)pentanamide CAS No. 1153346-83-8

5-chloro-N-(2-nitrophenyl)pentanamide

Cat. No.: B3375842
CAS No.: 1153346-83-8
M. Wt: 256.68
InChI Key: VPSCHUWMOFECCE-UHFFFAOYSA-N
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Description

5-chloro-N-(2-nitrophenyl)pentanamide is an organic compound with the molecular formula C11H13ClN2O3 It is a derivative of pentanamide, featuring a chloro substituent at the fifth position and a nitrophenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-nitrophenyl)pentanamide typically involves the following steps:

    Nitration: The starting material, 2-nitroaniline, undergoes nitration to introduce the nitro group.

    Chlorination: The intermediate product is then subjected to chlorination to introduce the chloro substituent at the desired position.

    Amidation: The final step involves the amidation reaction, where the chlorinated nitro compound reacts with pentanoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.

    Continuous Flow Processing: For more efficient and scalable production, continuous flow reactors may be used.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-nitrophenyl)pentanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

    Reduction: 5-chloro-N-(2-aminophenyl)pentanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-chloropentanoic acid and 2-nitroaniline.

Scientific Research Applications

5-chloro-N-(2-nitrophenyl)pentanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-nitrophenyl)pentanamide depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.

    Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways.

    Inducing Apoptosis: In cancer research, it can induce programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(4-nitrophenyl)pentanamide: Similar structure but with the nitro group at the fourth position.

    5-chloro-N-(3-nitrophenyl)pentanamide: Similar structure but with the nitro group at the third position.

Uniqueness

5-chloro-N-(2-nitrophenyl)pentanamide is unique due to the specific positioning of the nitro and chloro groups, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

5-chloro-N-(2-nitrophenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c12-8-4-3-7-11(15)13-9-5-1-2-6-10(9)14(16)17/h1-2,5-6H,3-4,7-8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSCHUWMOFECCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCCCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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